molecular formula C19H30O2 B11193525 (5alpha)-3-Hydroxyandrostan-17-one

(5alpha)-3-Hydroxyandrostan-17-one

Cat. No.: B11193525
M. Wt: 290.4 g/mol
InChI Key: QGXBDMJGAMFCBF-MUXJEKNGSA-N
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Description

(5alpha)-3-Hydroxyandrostan-17-one: is a steroidal compound that plays a significant role in various biological processes It is a derivative of androstan, a type of steroid, and is known for its involvement in the metabolism of androgens and estrogens

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5alpha)-3-Hydroxyandrostan-17-one typically involves multiple steps, starting from simpler steroidal precursors. One common method includes the reduction of androstenedione using specific reducing agents under controlled conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes. This often involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The purification process may include crystallization, chromatography, and other separation techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: (5alpha)-3-Hydroxyandrostan-17-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a ketone, forming androstan-3,17-dione.

    Reduction: The compound can be reduced to form different hydroxylated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones, while reduction can produce various hydroxylated steroids.

Scientific Research Applications

Biological Functions

Androsterone is primarily recognized as a weak androgen, with a potency approximately one-seventh that of testosterone. It is produced as a metabolite of both testosterone and dihydrotestosterone (DHT). Notably, it acts as a neuroactive steroid, influencing brain function and behavior. Its biosynthesis involves the conversion of testosterone through various enzymatic pathways, including the action of 5α-reductase and 3α-hydroxysteroid dehydrogenase .

Table 1: Biosynthesis Pathway of Androsterone

Substrate Enzyme Product
Testosterone5α-reductaseDihydrotestosterone
Dihydrotestosterone3α-hydroxysteroid dehydrogenase3α-Androstanediol
3α-Androstanediol17β-hydroxysteroid dehydrogenaseAndrosterone

Pharmacological Effects

Androsterone exhibits several pharmacological properties:

  • Neurosteroid Activity : It functions as a positive allosteric modulator of GABA_A receptors, which may contribute to its anticonvulsant effects .
  • Behavioral Influence : Androsterone has been identified as a potential pheromone, affecting social behavior and attraction in humans when detected through olfactory cues .
  • Anticonvulsant Properties : Research indicates that androsterone can exert anticonvulsant effects, making it a candidate for further investigation in seizure disorders .

Clinical Applications

  • Hormonal Therapy : Given its role as an androgen, androsterone may have applications in treating conditions related to androgen deficiency or imbalance. Its weak androgenic activity makes it suitable for specific therapeutic contexts where strong androgens may pose risks.
  • Neuropsychiatric Disorders : The neuroactive properties of androsterone suggest potential applications in treating mood disorders or anxiety-related conditions. Its modulation of GABA_A receptors could offer new avenues for pharmacological intervention .
  • Masculinization Studies : Androsterone is significant in studies related to fetal development and masculinization processes. Its role as a backdoor androgen pathway marker provides insights into congenital disorders associated with androgen synthesis .

Case Studies

Several studies have explored the implications of androsterone in various contexts:

  • A study examining genetic variations associated with alcohol dependence found correlations with neuroactive steroid levels, including androsterone, suggesting its involvement in alcohol-related behaviors .
  • Research on the effects of androsterone on human behavior highlighted its potential role in social signaling and attraction, underscoring its importance beyond mere hormonal functions .

Mechanism of Action

The mechanism of action of (5alpha)-3-Hydroxyandrostan-17-one involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes like 5α-reductase, which converts it into more potent androgens such as dihydrotestosterone (DHT). This conversion plays a crucial role in the regulation of androgenic activity in tissues. The compound’s effects are mediated through its binding to androgen receptors, influencing gene expression and cellular functions.

Comparison with Similar Compounds

    Androstanolone (Dihydrotestosterone, DHT): A more potent androgen derived from (5alpha)-3-Hydroxyandrostan-17-one.

    Androstenedione: A precursor in the biosynthesis of androgens and estrogens.

    Testosterone: A primary male sex hormone and anabolic steroid.

Uniqueness: this compound is unique due to its specific role in the metabolic pathways of androgens and estrogens. Unlike its more potent derivatives, it serves as an intermediate that can be converted into various bioactive steroids, making it a versatile compound for research and therapeutic applications.

Properties

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

(5S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13?,14?,15?,16?,18?,19?/m0/s1

InChI Key

QGXBDMJGAMFCBF-MUXJEKNGSA-N

Isomeric SMILES

CC12CCC(C[C@@H]1CCC3C2CCC4(C3CCC4=O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O

Origin of Product

United States

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